2-(2-Aminopropyl)-4-bromophenol
Overview
Description
2-(2-Aminopropyl)-4-bromophenol is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties of Complexes
2-(2-Aminopropyl)-4-bromophenol, due to its structural properties, is used in the synthesis of complex compounds. A study demonstrated the synthesis of unsymmetrical binucleating ligands incorporating this compound and their dicopper(II) complexes. These complexes were characterized by various methods including spectral, electrochemical, magnetic, and e.p.r. studies. The study revealed interesting electrochemical and magnetic behaviors of these complexes, indicating the potential use of this compound in the synthesis of materials with specific electrochemical and magnetic properties (Mahalakshmy et al., 2004).
Anticancer Properties
Bromophenol derivatives, which include compounds like this compound, have been studied for their anticancer properties. A study focused on a novel bromophenol derivative, BOS-102, which demonstrated significant anticancer activity against human lung cancer cell lines. The study found that BOS-102 blocked cell proliferation and induced cell cycle arrest and apoptosis through various molecular mechanisms, suggesting the potential of this compound derivatives in cancer treatment (Guo et al., 2018).
Environmental Impact and Degradation
Although not directly related to this compound, studies on similar bromophenols have provided insights into their environmental concentrations, toxicology, and degradation pathways. For instance, bromophenols like 2,4,6-tribromophenol have been found ubiquitously in the environment due to their use in various industrial applications. Understanding their environmental impact, toxicokinetics, and toxicodynamics is crucial for assessing the environmental fate of related compounds like this compound (Koch & Sures, 2018).
Catalysis and Synthetic Applications
Compounds structurally similar to this compound are used in catalysis and synthetic applications. For example, studies have shown the use of related aminophenols in catalyst systems for selective arylation, highlighting the potential of this compound in synthetic chemistry and catalysis (Maiti & Buchwald, 2009).
Mechanism of Action
Target of Action
Similar compounds such as hydroxyamphetamine are known to interact with adrenergic nerve terminals, causing the release of norepinephrine .
Mode of Action
It may be inferred from related compounds that it could act as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals . This results in physiological changes such as pupil dilation and increased heart rate.
Pharmacokinetics
Similar compounds such as hydroxyamphetamine are known to have a rapid onset and short duration of action .
Properties
IUPAC Name |
2-(2-aminopropyl)-4-bromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5-6,12H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTONZBDSKNOAMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)Br)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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